Dasatinib

Chronic Myeloid Leukemia BCR-ABL Inhibition Kinase Inhibitor Potency

Dasatinib (BMS-354825) is a second-generation, ATP-competitive BCR-ABL/Src dual inhibitor that binds the active DFG-in conformation of ABL—enabling uniform coverage of imatinib-resistant kinase domain mutants (e.g., Y253H, E255K, F317L) not achievable with nilotinib or imatinib. Its picomolar dual potency against Src family kinases (Lyn, Hck) makes it essential for mechanistic studies where alternative TKIs fail. For reproducible in vivo PK/PD, the XS004 amorphous solid dispersion formulation reduces intra-/intersubject variability up to 4.8-fold versus crystalline monohydrate.

Molecular Formula C22H26ClN7O2S
Molecular Weight 488.0 g/mol
CAS No. 302962-49-8
Cat. No. B193332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasatinib
CAS302962-49-8
Synonyms(18F)-N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
354825, BMS
BMS 354825
BMS-354825
BMS354825
dasatinib
N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
Sprycel
Molecular FormulaC22H26ClN7O2S
Molecular Weight488.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO
InChIInChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)
InChIKeyZBNZXTGUTAYRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
Solubility1.28e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Dasatinib (CAS 302962-49-8) as a Dual BCR-ABL/Src Tyrosine Kinase Inhibitor for CML Research


Dasatinib (BMS-354825) is a small-molecule, ATP-competitive tyrosine kinase inhibitor with dual activity against BCR-ABL and Src family kinases [1]. It is a second-generation inhibitor developed to address limitations of first-generation BCR-ABL inhibitors, particularly imatinib resistance. Characterized by its ability to bind to the active conformation of the ABL kinase domain, dasatinib exhibits potent anti-proliferative activity in chronic myeloid leukemia (CML) models [2].

Dasatinib Procurement: Why Substituting Other BCR-ABL TKIs Introduces Experimental Variability and Risk


Generic substitution or interchange with other BCR-ABL tyrosine kinase inhibitors (TKIs) such as imatinib, nilotinib, or bosutinib is not scientifically justifiable due to fundamental differences in binding conformation, kinase selectivity profile, and potency against clinically relevant BCR-ABL mutations [1]. Each inhibitor possesses a unique spectrum of activity against the numerous imatinib-resistant BCR-ABL kinase domain mutants [2]. Critically, dasatinib is one of the few TKIs capable of binding to the active conformation of ABL, a structural property that directly underpins its distinct mutant coverage profile and distinguishes it from inhibitors like imatinib and nilotinib that require the inactive conformation [1]. These molecular differences translate into divergent in vitro and in vivo efficacy profiles that cannot be replicated by a simple potency-adjusted dose of a comparator compound.

Quantitative Evidence Guide: Dasatinib's Differentiated Performance Against Key Comparators


Dasatinib Exhibits a 325-Fold Higher Potency than Imatinib Against Wild-Type BCR-ABL in Cellular Assays

In cell lines engineered to express wild-type BCR-ABL, dasatinib demonstrates a 325-fold greater potency compared to imatinib [1]. The reported IC50 value for dasatinib was 0.6 nM, while imatinib required 280 nM to achieve the same level of inhibition. This substantial potency advantage is a primary driver for its use in imatinib-resistant or intolerant settings. Furthermore, dasatinib maintained activity against 14 out of 15 imatinib-resistant BCR-ABL mutants in cellular assays [2].

Chronic Myeloid Leukemia BCR-ABL Inhibition Kinase Inhibitor Potency

Dasatinib's Unique Active-State Binding Mode Underpins Its Differentiated Mutant Coverage vs. Imatinib and Nilotinib

Unlike imatinib and nilotinib, which exclusively bind to the inactive 'DFG-out' conformation of the ABL kinase domain, dasatinib binds to the active 'DFG-in' conformation [1]. This structural difference is critical: dasatinib forms fewer critical interactions with residues that, when mutated, confer high-level resistance to imatinib (e.g., H396, Y253, E255) [2]. Nuclear Magnetic Resonance (NMR) studies confirm that dasatinib preserves the active conformation of the kinase, whereas imatinib and nilotinib force the activation loop into an inactive state [1].

Structural Biology Kinase Conformation Drug Resistance

Dasatinib Retains Potent Activity Against Key Imatinib-Resistant BCR-ABL Mutants Where Nilotinib Shows High Variability

Across a panel of clinically relevant BCR-ABL kinase domain mutants, dasatinib demonstrates a consistently narrow and potent range of IC50 values compared to the broader variability observed with nilotinib [1]. For instance, against the E255K mutant, dasatinib exhibits an IC50 of 5.6-13 nM, while nilotinib's IC50 ranges more widely from 118-566 nM. Similarly, against the Y253H mutant, dasatinib's IC50 is 1.3-10 nM versus nilotinib's 450-1300 nM [1]. This highlights that while both are second-generation inhibitors, their mutant coverage is not equivalent.

BCR-ABL Mutations Resistance Profiling CML

Dasatinib's Potent Src Kinase Inhibition Confers a Dual Targeting Profile Not Shared by Nilotinib or Imatinib

Dasatinib is a potent dual BCR-ABL/Src inhibitor, a characteristic not shared by imatinib or nilotinib, which have minimal activity against Src family kinases [1]. Dasatinib inhibits Src with an IC50 of 0.5 nM, which is comparable to its potency against BCR-ABL [2]. In contrast, imatinib exhibits an IC50 of >10,000 nM against Src [1]. This dual targeting is hypothesized to contribute to its efficacy in certain settings, such as inhibiting the Lyn kinase, a mediator of imatinib resistance [3].

Src Family Kinases Dual Inhibition Kinase Selectivity

Advanced Amorphous Solid Dispersion (ASD) Formulation of Dasatinib Reduces Pharmacokinetic Variability vs. Crystalline Reference

The conventional crystalline dasatinib monohydrate formulation exhibits low and pH-dependent solubility, leading to highly variable plasma exposure. A novel amorphous solid dispersion (ASD) formulation of dasatinib (XS004) was developed to address this [1]. In a human clinical pharmacology study, the XS004 formulation was bioequivalent to the reference crystalline formulation at a 30% lower dose and demonstrated a 2.1- to 4.8-fold reduction in intra- and intersubject pharmacokinetic variability [1]. This indicates that the ASD technology can provide more consistent and predictable drug exposure.

Formulation Science Bioavailability Pharmacokinetics

Dasatinib: Optimized Research and Preclinical Application Scenarios


Investigation of Imatinib-Resistant CML with Broad-Spectrum Kinase Domain Mutants

For researchers utilizing cell lines or patient-derived xenografts (PDX) harboring a wide array of BCR-ABL kinase domain mutations (e.g., Y253H, E255K, F317L), dasatinib is a scientifically sound choice. As evidenced by its narrow IC50 range against these mutants compared to nilotinib [1], dasatinib provides a more uniform inhibitory pressure. This reduces the risk of inadvertently selecting for pre-existing resistant subclones that are less sensitive to other second-generation TKIs, thereby offering a cleaner model for studying resistance evolution or combination therapy [1].

Studies Requiring Dual BCR-ABL and Src Family Kinase Inhibition

In vitro and in vivo experiments designed to elucidate the role of Src family kinases (e.g., Lyn, Hck) in BCR-ABL-mediated oncogenesis or imatinib resistance require a tool compound with potent dual activity. Dasatinib fulfills this role with its picomolar Ki and sub-nanomolar IC50 for both BCR-ABL and Src [2]. Alternative agents like imatinib and nilotinib lack meaningful Src inhibition (>20,000-fold less potent) and are therefore inappropriate substitutes for this specific mechanistic investigation [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Long-Term In Vivo Efficacy Studies

For preclinical studies where consistent and predictable drug exposure is paramount (e.g., PK/PD correlation studies, chronic dosing models), the selection of an advanced formulation is critical. The XS004 amorphous solid dispersion formulation has been clinically validated to reduce intra- and intersubject PK variability by up to 4.8-fold compared to the standard crystalline monohydrate [3]. Procuring or formulating dasatinib using ASD technology can significantly enhance the reproducibility of in vivo findings by minimizing variability in plasma drug levels [3].

Structure-Function Analysis of ABL Kinase Conformational States

Dasatinib is a unique and well-characterized probe for studying the active conformation of the ABL kinase domain. Its ability to bind and stabilize the DFG-in state, as confirmed by X-ray crystallography (PDB: 2GQG) and NMR [4], makes it an essential reagent for structural biology and biophysical assays aimed at understanding the dynamics of kinase activation and the mechanisms of ATP-competitive inhibition. Its use provides a critical contrast to inactive-state binders like imatinib and nilotinib [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dasatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.